molecular formula C18H24FNO2 B2863859 3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2176201-58-2

3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B2863859
CAS No.: 2176201-58-2
M. Wt: 305.393
InChI Key: FJHBHZBJMNGGOB-UHFFFAOYSA-N
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Description

3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one ( 2176201-58-2) is a synthetically derived organic compound with a molecular formula of C18H24FNO2 and a molecular weight of 305.39 g/mol . This molecule features a stereochemically defined (1R,5S)-8-azabicyclo[3.2.1]octane core, a structural motif of significant interest in medicinal chemistry due to its three-dimensional rigidity and its presence in compounds that interact with central nervous system targets . The specific (1R,5S) stereochemistry and the 3-methoxy substitution on the bridged octane ring system are critical for defining the compound's spatial orientation and its subsequent interactions in biological systems. The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in pharmacology. Research on analogous compounds containing this framework has demonstrated potent and selective activity as antagonists for neurohormonal receptors such as the vasopressin V1A receptor, indicating potential research applications in cardiovascular and behavioral physiology . Furthermore, this class of compounds has been extensively investigated for its high-affinity binding to monoamine transport proteins, including the dopamine transporter (DAT) and serotonin transporter (SERT), which are primary targets for understanding stimulant mechanisms and addiction . The specific substitution pattern on this compound—with its 4-fluoro-3-methylphenylpropanone chain linked to the azabicyclic nitrogen—suggests it is a valuable chemical tool for researchers exploring structure-activity relationships (SAR) and for screening in novel drug discovery programs. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO2/c1-12-9-13(3-7-17(12)19)4-8-18(21)20-14-5-6-15(20)11-16(10-14)22-2/h3,7,9,14-16H,4-6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHBHZBJMNGGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2C3CCC2CC(C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Phenyl Group : The presence of a fluorine atom and a methyl group on the phenyl ring enhances lipophilicity and may influence receptor binding.
  • Bicyclic Structure : The bicyclic moiety contributes to the compound's ability to interact with various biological targets, potentially affecting neurotransmitter systems.

Table 1: Structural Features of 3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

FeatureDescription
Molecular FormulaC18H22FNO2
Molecular Weight303.37 g/mol
SolubilitySoluble in organic solvents
LogPApproximately 4.5 (indicating high lipophilicity)

The primary biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems, particularly through interaction with dopamine and serotonin receptors. The structural modifications, particularly the fluorinated phenyl group, may enhance binding affinity to these targets.

Receptor Interactions

Research indicates that compounds with similar structures often exhibit high affinity for:

  • Dopamine D2 Receptors : Implicated in mood regulation and reward pathways.
  • Serotonin Receptors (5-HT) : Involved in various physiological processes including mood, cognition, and perception.

Therapeutic Potential

The compound has shown promise in preclinical models for conditions such as depression and anxiety disorders due to its potential to modulate neurotransmitter levels effectively.

Case Studies

  • Preclinical Studies : In a study involving rodent models, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated increased locomotion and decreased immobility in forced swim tests.
  • Neuropharmacology : A study focusing on the compound's effects on serotonin levels demonstrated that it could significantly increase serotonin release in vitro, suggesting a possible mechanism for its antidepressant effects.

Table 2: Summary of Biological Studies

Study TypeFindings
Rodent ModelReduced depressive behaviors
NeuropharmacologyIncreased serotonin release
Receptor BindingHigh affinity for dopamine and serotonin receptors

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Structural Differences Pharmacological Notes Reference
3-(4-Methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one - Phenyl substituent : 4-methoxy vs. 4-fluoro-3-methyl
- Bicyclic substituent : 3-methylene vs. 3-methoxy
Structural similarity suggests potential overlap in receptor binding profiles.
3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride - Bicyclic substituent : Bis(4-fluorophenyl)methoxy vs. 3-methoxy
- Salt form : Hydrochloride
Enhanced solubility due to hydrochloride salt; fluorine may improve metabolic stability.
(1R,3S,5R)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate - Functional group : Ester vs. ketone
- Substituents : 6-hydroxy, 8-methyl
Ester linkage may alter metabolic clearance compared to the ketone moiety.
(4-Chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone derivatives - Phenyl substituent : 4-chloro vs. 4-fluoro-3-methyl
- Bicyclic substituent : Phenylamino
Demonstrated in vitro antibacterial activity in related derivatives.
3-(4-Methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one (BK63156) - Bicyclic substituent : Triazole vs. methoxy
- Phenyl substituent : 4-methoxy
Triazole may enhance hydrogen bonding interactions with biological targets.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 4-fluoro-3-methylphenyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to 4-methoxy or 4-chloro analogs .

Functional Group Influence :

  • Propan-1-one chain : Unlike ester or triazole-containing analogs, the ketone group in the target compound may confer metabolic stability by resisting hydrolysis .

Pharmacological Potential: Compounds with phenylamino or triazole substituents (e.g., BK63156) show promise in antibacterial applications, suggesting the target compound may share similar mechanisms .

Research Findings and Limitations

  • Synthesis : Many analogs, including the target compound, utilize the 8-azabicyclo[3.2.1]octane scaffold synthesized via methods described in (e.g., trifluoromethanesulfonate intermediates) .
  • Crystallography : Tools like SHELX and ORTEP-3 () are critical for resolving stereochemical details of such bicyclic systems, ensuring accurate structural assignments .
  • Data Gaps : Direct pharmacological data for the target compound is absent in the evidence; inferences are based on structural analogs. Further in vitro studies are needed to validate its bioactivity.

Preparation Methods

Tropinone-Derived Routes

Tropinone, a precursor to tropane alkaloids, serves as a starting material for the bicyclic amine. Key steps include:

  • Methoxy Introduction : Methylation of a hydroxylated intermediate using iodomethane or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
  • Stereochemical Control : Chiral resolution via diastereomeric salt formation with tartaric acid or enzymatic kinetic resolution.

Example Protocol :

  • Hydroxylation of tropinone at position 3 using mCPBA or osmium tetroxide.
  • Protection of the hydroxyl group as a silyl ether (TBSCl, imidazole).
  • Stereoselective reduction of the ketone using L-Selectride® to yield the (1R,5S) configuration.
  • Deprotection and methylation with methyl iodide.

Cycloaddition and Ring-Closing Metathesis

Alternative routes employ [3+2] cycloadditions or ring-closing metathesis (Grubbs catalyst) to construct the bicyclic framework. For instance:

  • Cycloaddition : Reaction of a pyrrolidine-derived enamine with a dienophile to form the bicyclic structure.
  • Metathesis : Use of a diene precursor to close the eight-membered ring, followed by functionalization.

Synthesis of the 3-(4-Fluoro-3-methylphenyl)propan-1-one Chain

Friedel-Crafts Acylation

Direct acylation of 4-fluoro-3-methylbenzene derivatives:

  • Reagents : Propionyl chloride or bromide in the presence of AlCl₃ or FeCl₃.
  • Challenges : Regioselectivity due to competing para/meta acylation; mitigated by steric directing groups.

Cross-Coupling Strategies

  • Suzuki-Miyaura Coupling : Aryl boronic esters (e.g., 4-fluoro-3-methylphenylboronic acid) coupled with propanoyl chloride derivatives.
  • Buchwald-Hartwig Amination : For late-stage introduction of the ketone via palladium-catalyzed coupling.

Final Coupling and Functionalization

Amide Bond Formation

The bicyclic amine is reacted with 3-(4-fluoro-3-methylphenyl)propanoyl chloride under Schotten-Baumann conditions:

  • Conditions : Aqueous NaOH, dichloromethane, 0°C to room temperature.
  • Yield Optimization : Use of Hünig’s base (DIPEA) or DMAP as catalysts.

Reductive Amination

Alternative route employing a propanal derivative and the bicyclic amine:

  • Reagents : NaBH₃CN or STAB in MeOH/THF.
  • Stereochemical Considerations : Chiral auxiliaries or asymmetric catalysis to retain (1R,5S) configuration.

Purification and Analytical Validation

  • Chromatography : Silica gel column chromatography with EtOAc/hexane gradients.
  • Crystallization : Recrystallization from ethanol/water mixtures to achieve >99% purity.
  • Analytical Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H), 6.95 (dd, J = 8.4, 2.0 Hz, 1H), 3.85 (s, 3H), 3.45–3.35 (m, 2H), 2.95–2.85 (m, 1H), 2.30 (s, 3H), 1.80–1.60 (m, 4H).
    • HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O 70:30).

Industrial Scalability and Process Optimization

  • Cost-Effective Halogenation : Use of sulfuryl chloride or N-chlorosuccinimide for fluorine introduction.
  • Solvent Selection : Nitrile solvents (e.g., acetonitrile) improve reaction homogeneity and yield in coupling steps.
  • Green Chemistry : Catalytic recycling of Pd catalysts in cross-coupling reactions.

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